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Compound of Interest

Compound Name: 2-Fluoro-3-methylbenzoic acid

Cat. No.: B1349807 Get Quote

A detailed examination of the crystal structures of 3-Fluoro-4-methylbenzoic acid and 2-Chloro-

6-fluorobenzoic acid, offering insights into the influence of substituent patterns on molecular

conformation and intermolecular interactions.

This guide provides a comprehensive comparison of the single-crystal X-ray diffraction

analyses of two halogenated benzoic acid derivatives: 3-Fluoro-4-methylbenzoic acid and 2-

Chloro-6-fluorobenzoic acid. While the crystal structure of 2-Fluoro-3-methylbenzoic acid is

not publicly available, this comparative study of its isomers and a related chloro-fluoro

derivative offers valuable structural insights for researchers, scientists, and drug development

professionals. The data presented herein, including crystallographic parameters and a

breakdown of intermolecular interactions, serves as a crucial resource for understanding

structure-property relationships in this class of compounds.

Crystallographic Data Summary
The crystallographic data for 3-Fluoro-4-methylbenzoic acid and 2-Chloro-6-fluorobenzoic acid

are summarized in the table below, highlighting the key differences in their crystal packing and

molecular geometry.
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Parameter
3-Fluoro-4-methylbenzoic
acid[1]

2-Chloro-6-fluorobenzoic
acid[2]

Chemical Formula C₈H₇FO₂ C₇H₄ClFO₂

Molecular Weight 154.14 g/mol 174.55 g/mol

Crystal System Monoclinic Monoclinic

Space Group P2₁/c P2₁/c

a (Å) 3.8132 (5) 3.7655 (2)

b (Å) 6.0226 (8) 13.9660 (7)

c (Å) 30.378 (4) 13.2300 (7)

α (°) 90 90

β (°) 92.50 (2) 98.034 (3)

γ (°) 90 90

Volume (Å³) 696.98 (16) 688.92 (6)

Z 4 4

Temperature (K) 120 200

R-factor 0.054 0.032

Structural Analysis and Intermolecular Interactions
Both 3-Fluoro-4-methylbenzoic acid and 2-Chloro-6-fluorobenzoic acid exhibit the classic

carboxylic acid dimer motif, forming centrosymmetric pairs through strong O—H···O hydrogen

bonds in the crystal lattice.[1][2]

In the crystal structure of 3-Fluoro-4-methylbenzoic acid, the molecule is nearly planar, with a

small dihedral angle of 6.2(1)° between the benzene ring and the carboxyl group.[1] The

primary intermolecular interaction is the formation of dimers via O—H···O hydrogen bonding.[1]

Conversely, 2-Chloro-6-fluorobenzoic acid shows a more pronounced deviation from planarity.

[2] The carboxylic acid group is twisted out of the plane of the phenyl ring, with a dihedral angle
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of 47.83 (6)° between the least-squares planes of the carboxyl group and the carbocycle with

its halogen substituents.[2] This significant twist is likely due to steric hindrance from the two

ortho-substituents. The crystal packing is characterized by the formation of carboxylic acid

dimers through O—H···O hydrogen bonds.[2] These dimers are further connected by C—H···F

interactions, forming undulating sheets.[2] The C—C—C bond angles within the aromatic ring

of 2-Chloro-6-fluorobenzoic acid show a notable range from 116.11 (14)° to 123.96 (15)°, with

the largest and smallest angles being adjacent, indicative of ring strain imposed by the

substituents.[2]

The comparison of these two structures underscores the profound impact of the position and

nature of halogen and methyl substituents on the molecular conformation and the resulting

crystal packing.

Experimental and Computational Methodologies
The structural data presented in this guide are typically obtained through a combination of

experimental and computational techniques. A general workflow for such an analysis is outlined

below.
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General Workflow for Crystal Structure Analysis

Experimental Analysis

Computational Analysis

Crystal Growth

Single-Crystal X-ray Diffraction Data Collection

Structure Solution and Refinement

DFT Calculations

CIF File

Hirshfeld Surface Analysis

CIF File

Click to download full resolution via product page

General workflow for crystal structure analysis.

Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides

precise information about the three-dimensional arrangement of atoms in a crystal.[3][4][5] The

process involves the following key steps:

Crystal Growth: High-quality single crystals of the compound are grown, typically with

dimensions in the range of 0.1-0.3 mm.[6]

Data Collection: The crystal is mounted on a goniometer in a diffractometer.[6] A

monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction

patterns from various orientations.[3]
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Structure Solution and Refinement: The collected diffraction data are processed to determine

the unit cell dimensions and space group.[5][6] The atomic positions are then determined

and refined to generate a final crystal structure model.[6]

Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular

interactions within a crystal lattice.[7][8][9] The Hirshfeld surface of a molecule is constructed

by partitioning the space in the crystal into regions where the electron density of the

promolecule dominates that of the procrystal.[8] Different properties can be mapped onto this

surface to highlight various types of intermolecular contacts.
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Workflow for Hirshfeld surface analysis.

Density Functional Theory (DFT) Calculations
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Density functional theory is a computational quantum mechanical modeling method used to

investigate the electronic structure of many-body systems.[10][11] In the context of molecular

crystals, DFT calculations can be used to optimize crystal structures, calculate lattice energies,

and analyze intermolecular interaction energies, providing a theoretical complement to

experimental X-ray diffraction data.[10][11] These calculations are typically performed using

specialized software packages.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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